1-(2-Amino-3-chloro-5-fluorophenyl)ethanone
CAS No.:
Cat. No.: VC15779406
Molecular Formula: C8H7ClFNO
Molecular Weight: 187.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7ClFNO |
---|---|
Molecular Weight | 187.60 g/mol |
IUPAC Name | 1-(2-amino-3-chloro-5-fluorophenyl)ethanone |
Standard InChI | InChI=1S/C8H7ClFNO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3 |
Standard InChI Key | LNBQVHAIPKJCGY-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=C(C(=CC(=C1)F)Cl)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The IUPAC name 1-(2-amino-3-chloro-5-fluorophenyl)ethanone reflects its substitution pattern: a phenyl ring with an amino group (-NH) at position 2, chlorine (-Cl) at position 3, fluorine (-F) at position 5, and an acetyl group (-COCH) at position 1 . The planar aromatic system facilitates conjugation between the electron-withdrawing substituents (Cl, F) and the electron-donating amino group, influencing its electronic properties.
Table 1: Molecular Properties of 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 187.60 g/mol | |
IUPAC Name | 1-(2-amino-3-chloro-5-fluorophenyl)ethanone | |
SMILES | CC(=O)C1=C(C(=CC(=C1)F)Cl)N | |
InChI Key | LNBQVHAIPKJCGY-UHFFFAOYSA-N |
The 3D conformation, influenced by steric and electronic effects, may adopt a non-planar geometry due to the ortho-chloro and para-fluoro substituents .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(2-amino-3-chloro-5-fluorophenyl)ethanone typically involves multi-step functionalization of a pre-substituted phenyl precursor. A plausible pathway involves:
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Friedel-Crafts Acylation: Introduction of the acetyl group to a halogenated aniline derivative.
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Halogenation: Sequential electrophilic substitution to install chlorine and fluorine groups.
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Amino Group Protection/Deprotection: Use of protective groups (e.g., acetyl) to prevent undesired side reactions.
Table 2: Representative Synthetic Steps
Step | Reaction | Conditions | Yield Optimization Factors |
---|---|---|---|
1 | Friedel-Crafts Acylation | AlCl, CHCl, 0–5°C | Slow addition of acyl chloride |
2 | Chlorination | Cl, FeCl, 40°C | Excess chlorinating agent |
3 | Fluorination | HF-pyridine, 60°C | Anhydrous conditions |
Bases such as triethylamine are often employed to neutralize acidic byproducts (e.g., HCl).
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at positions 2, 3, and 5 requires careful control of reaction kinetics and directing effects.
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Functional Group Compatibility: The amino group’s susceptibility to oxidation necessitates protective strategies during halogenation.
Physicochemical Properties
Table 3: Estimated Physicochemical Properties
Property | Estimated Value | Basis of Estimation |
---|---|---|
Melting Point | 120–140°C | Analogous halogenated ketones |
LogP (Partition Coefficient) | 1.8–2.2 | Calculated via fragment-based methods |
Solubility in Water | <1 mg/mL | Hydrophobic substituents |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 3 is susceptible to nucleophilic displacement (e.g., Suzuki coupling) under palladium catalysis, enabling diversification of the aromatic scaffold.
Electrophilic Aromatic Substitution
The electron-rich amino group directs electrophiles to para and ortho positions, though steric hindrance from the chloro and fluoro substituents may limit reactivity .
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